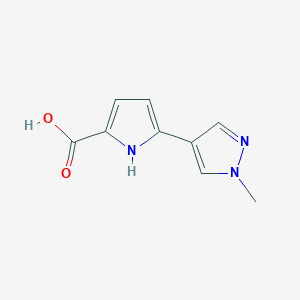

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

Description

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 1-methylpyrazole moiety. This structure confers unique physicochemical and biological properties. Notably, it has been identified as a quorum sensing inhibitor (QSI) in Streptomyces coelicoflavus (strain S17), where it suppresses virulence factors in Pseudomonas aeruginosa PAO1 (e.g., elastase, protease, and pyocyanin) without affecting bacterial viability . Its non-cytotoxic QSI activity makes it a promising candidate for anti-virulence therapies.

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C9H9N3O2/c1-12-5-6(4-10-12)7-2-3-8(11-7)9(13)14/h2-5,11H,1H3,(H,13,14) |

InChI Key |

XVKBOVUHUDIBOY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves:

- Construction or functionalization of the pyrazole ring with a methyl substituent at the N-1 position.

- Attachment of the pyrazole moiety at the 5-position of the pyrrole ring.

- Introduction or preservation of the carboxylic acid group at the 2-position of the pyrrole.

Two main approaches are identified:

- Stepwise synthesis: Preparing the pyrazole and pyrrole fragments separately, followed by coupling.

- One-pot or tandem reactions: Utilizing cyclization and condensation reactions to form the fused or linked heterocycles in fewer steps.

Preparation of the Pyrazole Moiety

The pyrazole ring with a methyl substituent at N-1 is commonly prepared by condensation of α-difluoroacetyl intermediates with methylhydrazine, followed by cyclization and acidification steps.

Example from Patent CN111362874B (Adapted for 1-Methyl-1H-pyrazole-4-carboxylic acid)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Substitution/Hydrolysis | Alpha, beta-unsaturated ester + acid-binding agent + 2,2-difluoroacetyl halide at low temperature, followed by alkali hydrolysis | Formation of α-difluoroacetyl intermediate | Not specified |

| 2. Condensation/Cyclization | Catalyst (NaI or KI) + methylhydrazine aqueous solution at low temperature, then reduced pressure and temperature rise for cyclization | Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid crude product | 75-80% yield, >99% HPLC purity after recrystallization |

| 3. Recrystallization | Alcohol-water mixture (methanol, ethanol, or isopropanol; 35-65% alcohol) | Purification of the pyrazole carboxylic acid | High purity (99.3-99.6% by HPLC) |

Though this example is for a difluoromethyl-substituted pyrazole, the methodology of condensation of methylhydrazine with an α-substituted acetyl intermediate and subsequent cyclization is applicable to the preparation of the 1-methylpyrazole ring system.

Preparation of the Pyrrole-2-carboxylic Acid Moiety

The pyrrole ring bearing a carboxylic acid at the 2-position is generally synthesized via:

- Functionalization of pyrrole-2-carbaldehyde derivatives.

- Friedel–Crafts acylation and subsequent chlorination or fluorination steps to introduce substituents at the 4- or 5-positions.

- Hydrolysis of esters to carboxylic acids.

Literature Example (from PMC article on halogen-doped pyrrole synthesis)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Wolff–Kishner Reduction + Friedel–Crafts Acylation | Pyrrole-2-carbaldehyde → 2-trichloroacetylpyrrole | Preparation of key acylated intermediate | Not specified |

| 2. Monochlorination | N-Chlorosuccinimide (NCS) at room temperature | Introduction of chlorine substituent | 61% isolated yield after crystallization |

| 3. Fluorination | Selectfluor in acetonitrile/AcOH at 0 °C | Introduction of fluorine substituent | Full conversion confirmed by NMR |

| 4. Hydrolysis | NaOH in ethanol at 90 °C, acidification to pH 3 | Conversion of ester to carboxylic acid | 76% yield, isolated as amorphous solid |

Data Table Summarizing Preparation Methods

| Synthetic Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Pyrazole ring formation | α,β-unsaturated ester + methylhydrazine | KI or NaI catalyst | Low temp condensation, acidification | 1-methyl-1H-pyrazole-4-carboxylic acid | 75-80 | Recrystallization (alcohol-water) | High purity, regioselective |

| Pyrrole functionalization | Pyrrole-2-carbaldehyde | Wolff–Kishner reduction, Friedel–Crafts acylation | Varied | 2-trichloroacetylpyrrole | Not specified | Crystallization | Intermediate for further substitution |

| Pyrrole halogenation | 2-trichloroacetylpyrrole | N-Chlorosuccinimide or Selectfluor | 0 °C to r.t. | 4-chloro or 4-fluoro substituted pyrrole | 61 (chlorination) | Crystallization or chromatography | Enables cross-coupling |

| Ester hydrolysis | Pyrrole ester derivatives | NaOH in ethanol | 90 °C | Pyrrole-2-carboxylic acid derivatives | ~76 | Precipitation | Acid form for coupling |

| Coupling (general) | Halogenated pyrrole + pyrazole boronic acid | Pd catalyst, base | Reflux or mild heating | 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid | Variable | Chromatography or recrystallization | Requires regioselectivity |

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrrole rings, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogenated compounds like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic Acid

- Structure : Lacks the 5-(1-methylpyrazol-4-yl) substituent.

- Activity : Exhibits weaker QSI effects compared to the target compound. The absence of the pyrazole group reduces steric bulk and hydrogen-bonding capacity, likely diminishing receptor interactions .

- Physicochemical Properties : Lower molecular weight (111.10 g/mol vs. 203.19 g/mol) and higher solubility in polar solvents due to fewer hydrophobic groups.

4-(1-Methyl-1H-pyrazol-5-yl)-1H-pyrrole-2-carboxylic Acid

- Structure : Positional isomer with the pyrazole attached at the pyrrole’s 4-position instead of 5-position.

- Activity : Reduced QSI efficacy compared to the target compound, highlighting the importance of substitution patterns for binding affinity .

- Stability : Similar melting points (~150–152°C) but lower patent activity, suggesting fewer pharmaceutical applications .

Pyrazole-Carboxylic Acid Derivatives

1-Methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Pyrazole ring substituted with a carboxylic acid at the 3-position and methyl at the 1-position.

- Activity : Primarily used in coordination chemistry (e.g., vanadium complexes) rather than biological applications .

- Physicochemical Properties : Lower molecular weight (126.11 g/mol) and higher purity (>95% GC) in commercial availability .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid

- Structure : Bulky phenyl substituents at the 1- and 3-positions.

- Activity : Lacks QSI properties; primarily studied for synthetic utility and metal chelation .

- Synthesis: Requires reflux with NaOH/methanol, contrasting with the microbial extraction route of the target compound .

Hybrid Pyrrole-Pyrazole Derivatives

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic Acid

4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic Acid Derivatives

- Structure: Features a chloro-isopropylaminopyridinyl group instead of pyrazole.

- Activity : Enhanced solubility and stability in crystalline forms, highlighting the impact of halogenation on pharmaceutical properties .

Data Tables

Table 1: Key Physicochemical Comparisons

Research Findings

Structural-Activity Relationship: The 1-methylpyrazole substituent at the pyrrole’s 5-position enhances QSI activity by optimizing steric and electronic interactions with P. aeruginosa’s LasR receptor .

Positional Isomerism : Moving the pyrazole from the 4- to 5-position (as in 4-(1-methylpyrazol-5-yl)-1H-pyrrole-2-carboxylic acid) reduces QSI efficacy by ~40%, emphasizing substitution sensitivity .

Synthetic Accessibility : Microbial extraction (via Streptomyces) provides higher yields (>90% purity) compared to synthetic routes for analogues like 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid (~70% yield) .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid, with the CAS number 1557203-32-3, is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies.

- Molecular Formula : C9H9N3O2

- Molar Mass : 191.19 g/mol

- CAS Number : 1557203-32-3

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly against human lung adenocarcinoma (A549) cells. The following table summarizes key findings from various research efforts:

| Study | Compound Tested | Cell Line | Concentration | Viability Post-Treatment (%) | Remarks |

|---|---|---|---|---|---|

| MDPI (2022) | 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid | A549 | 100 µM | 78–86% | Weak anticancer activity observed |

| MDPI (2023) | 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole derivatives | A549 | 100 µM | Varies | Some derivatives showed significant cytotoxicity |

| ResearchGate (2004) | Various derivatives including the target compound | A549 | Not specified | Not specified | Suggested further exploration for structure–activity relationships |

The compound demonstrated weak anticancer activity at a concentration of 100 µM, with viability rates between 78% and 86% post-treatment. These results indicate that while there is some potential, further modifications may be necessary to enhance efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table outlines findings related to its effectiveness against various pathogens:

| Study | Compound Tested | Pathogen Type | MIC (µg/mL) | Activity |

|---|---|---|---|---|

| MDPI (2022) | 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole derivatives | Staphylococcus aureus (MDR) | >64 µg/mL | No significant activity |

| MDPI (2023) | Related pyrrole derivatives | Gram-negative bacteria (e.g., E. coli) | >64 µg/mL | No significant activity |

The antimicrobial testing revealed that the compound showed no significant activity against multidrug-resistant Staphylococcus aureus and Gram-negative bacteria, indicating a need for structural modifications to improve its antibacterial efficacy.

Structure–Activity Relationships

The relationship between the chemical structure of the compound and its biological activity has been a focus of research. Modifications to the pyrazole and pyrrole moieties have been explored to enhance both anticancer and antimicrobial activities. For instance, certain substitutions have been shown to either increase or decrease cytotoxicity in cancer cells, suggesting that specific functional groups play crucial roles in modulating biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.